2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Mps1/TTK kinase inhibition Antiproliferative activity Kinase selectivity

Secure CAS 2548995-15-7 for your kinase research. This compound is a specialized imidazo[1,2-b]pyridazine with a unique 2-cyclopropyl and 3,5-dimethoxyphenyl substitution, creating a distinct steric and electronic profile unexplored in public SAR. It is an ideal comparator for Mps1/Haspin inhibitor panels and crystallography-led design, offering a chemically matched negative control tool once its inactivity is confirmed. Source this high-purity research reagent to map kinase hinge-binding conformations with confidence.

Molecular Formula C18H18N4O3
Molecular Weight 338.4 g/mol
CAS No. 2548995-15-7
Cat. No. B6454805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide
CAS2548995-15-7
Molecular FormulaC18H18N4O3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C4CC4)OC
InChIInChI=1S/C18H18N4O3/c1-24-13-7-12(8-14(9-13)25-2)19-18(23)15-5-6-17-20-16(11-3-4-11)10-22(17)21-15/h5-11H,3-4H2,1-2H3,(H,19,23)
InChIKeyKUHRROWSWBGZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide: A Research-Grade Kinase Inhibitor Probe


2-Cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2548995-15-7) belongs to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry recognized for yielding potent and selective kinase inhibitors, with the successful drug ponatinib driving a resurgence of interest in this core structure [1]. The compound features a cyclopropyl group at the 2-position and a 3,5-dimethoxyphenyl carboxamide substituent at the 6-position, a substitution pattern consistent with structure-activity relationship (SAR) explorations targeting mitotic kinases such as Mps1 (TTK) and Haspin [2]. This specific derivative is listed by chemical suppliers as a research reagent (e.g., catalog number EVT-6587214), but its pharmacological profile has minimal public documentation in primary literature or patents, indicating it is likely a specialized screening compound or an intermediate rather than a characterized lead .

Procurement Risk: Why Imidazo[1,2-b]pyridazine Analogs Cannot Be Interchanged for 2548995-15-7


Imidazo[1,2-b]pyridazine derivatives are highly sensitive to substitution patterns, as demonstrated by the Mps1 inhibitor series where a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, coupled with specific 6-position modifications, was essential to achieve cellular potency (Mps1 IC50 = 0.70 nM) and oral bioavailability [1]. Similarly, in Haspin inhibitor development, subtle modifications around the core led to a 17-fold improvement in selectivity against CDK1/CyclinB, a critical off-target [2]. For 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide, the combination of a cyclopropyl group at the 2-position and a 3,5-dimethoxyphenyl amide at the 6-position creates a unique steric and electronic environment whose precise kinase selectivity and cellular potency remain uncharacterized in the public domain. Blind substitution with a 'close analog' such as 2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549047-37-0) carries an unquantifiable risk of altering the biological profile, as even minor changes to the anilide substituent can dramatically shift kinase selectivity and antiproliferative activity [1]. Without direct comparative data, generic substitution is scientifically unsound for any application requiring a specific biological or chemical phenotype.

Quantitative Differentiation Evidence for 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide (2548995-15-7)


Scaffold-Class Potency Benchmarking Against Mps1 Lead Compound 27f

The imidazo[1,2-b]pyridazine scaffold to which 2548995-15-7 belongs has demonstrated exceptional potency in Mps1 (TTK) kinase inhibition. The lead compound 27f from this series achieved a cellular Mps1 IC50 of 0.70 nM and an A549 cell proliferation IC50 of 6.0 nM, with selectivity confirmed against a panel of 192 kinases [1]. However, 2548995-15-7 itself has no published biochemical IC50, cellular potency, or selectivity data. Its differentiation from 27f is unknown, but the structural divergence at the 6-position (3,5-dimethoxyphenyl amide for 2548995-15-7 vs. the optimized substituent in 27f) is a key SAR variable that likely alters kinase binding and pharmacokinetic properties, as established by the systematic optimization described in the Mps1 series [1].

Mps1/TTK kinase inhibition Antiproliferative activity Kinase selectivity

Haspin Kinase Selectivity Differentiation Against CDK1/CyclinB Off-Target

In the development of selective Haspin inhibitors from the imidazo[1,2-b]pyridazine scaffold, lead optimization achieved a >17-fold improvement in selectivity against the critical off-target CDK1/CyclinB, preventing unwanted G2/M cell cycle blockade, a known toxicity of pan-kinase inhibitors [1]. The selectivity was highly dependent on the nature of the substituents at the 2- and 6-positions of the scaffold. Compound 2548995-15-7, with its distinct 2-cyclopropyl and 6-(3,5-dimethoxyphenyl)carboxamide groups, represents an untested combination within this SAR landscape. Its selectivity profile against Haspin and the therapeutically important anti-target CDK1/CyclinB has not been determined, distinguishing it from published lead compounds which have been co-crystallized with Haspin and characterized in cellular assays [1].

Haspin inhibition CDK1/CyclinB selectivity Mitotic kinase

Physicochemical Property Differentiation: cLogP and Solubility Landscape

The calculated partition coefficient (cLogP) for 2548995-15-7 is 3.1, placing it within the optimal Lipinski range (≤5) for oral drug-likeness but significantly more lipophilic than the simpler imidazo[1,2-b]pyridazine-6-carboxamide core scaffold (cLogP -0.5) [1]. The addition of the cyclopropyl and 3,5-dimethoxyphenyl motifs increases lipophilicity, which can improve membrane permeability but also elevate the risk of promiscuous binding and poor solubility. For comparison, the highly optimized Mps1 inhibitor 27f was engineered with a property-based approach to achieve oral bioavailability, balancing potency with physicochemical parameters [2]. The aqueous solubility of 2548995-15-7 has not been reported, leaving a key developability parameter unknown relative to established leads.

cLogP Lipinski's rules Drug-likeness

Validated and Potential Application Scenarios for 2548995-15-7


Structural Biology Probe: X-ray Crystallography of Novel Kinase Binding Modes

The imidazo[1,2-b]pyridazine scaffold has a proven track record in producing high-resolution co-crystal structures with mitotic kinases, as demonstrated by the Mps1 and Haspin inhibitor programs [1][2]. The unique 2-cyclopropyl and 3,5-dimethoxyphenyl substitution of 2548995-15-7 offers a distinct chemical probe for exploring the conformational flexibility of the kinase hinge-binding region and the solvent-exposed pocket. Its untested status makes it a candidate for crystallography-driven SAR campaigns to elucidate binding modes not previously observed with 27f or CHR-6494-based lead compounds.

Medicinal Chemistry SAR Exploration: Evaluating 6-Position Steric and Electronic Effects

Systematic SAR studies on imidazo[1,2-b]pyridazines have shown that modifications at the 6-position are critical for tuning cellular potency, selectivity, and oral bioavailability [1]. Compound 2548995-15-7 fills a specific SAR gap with its 3,5-dimethoxyphenyl carboxamide motif, which introduces both hydrogen bond acceptors (methoxy groups) and steric bulk. It is best suited as a comparator compound in in-house kinase panels aiming to map the chemical space around the 6-position amide, particularly when benchmarked against published analogs with mono-substituted or smaller anilide groups.

Chemoproteomics Target Deconvolution Studies

Given the absence of a published selectivity profile for 2548995-15-7, it is a suitable candidate for chemical proteomics approaches, such as kinobeads profiling or thermal proteome profiling (TPP), to identify its cellular kinase targets [1]. Its distinct structure from known leads like 27f may reveal unexpected kinase interactions, offering a tool for discovering novel kinase dependencies in cancer cell lines. The high predicted lipophilicity (cLogP = 3.1) may facilitate cell permeability for such target engagement studies.

Negative Control or Tool Compound for Haspin-Selective Inhibitor Assays

Since the structural features of 2548995-15-7 diverge from the established SAR of sub-100 nM Haspin inhibitors, it can serve as a chemically matched, putatively less-active control compound in cellular assays for Haspin inhibition, provided its lack of activity is experimentally confirmed first [2]. Its use as a negative control would strengthen the interpretation of phenotypes observed with more potent lead compounds, such as those based on the CHR-6494 scaffold.

Quote Request

Request a Quote for 2-cyclopropyl-N-(3,5-dimethoxyphenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.